molecular formula C26H20ClN5O5 B2998777 N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide CAS No. 894259-75-7

N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B2998777
CAS No.: 894259-75-7
M. Wt: 517.93
InChI Key: QIZSWTUFESRLTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a heterocyclic compound featuring a quinazoline-2,4-dione core fused with a 3-phenyl-1,2,4-oxadiazole moiety. The structure includes a 5-chloro-2-methoxyphenyl acetamide group, which likely enhances its binding affinity to biological targets. The quinazoline dione scaffold is known for its pharmacological relevance, particularly in anticonvulsant and anticancer applications . The oxadiazole ring contributes to metabolic stability and electronic properties, distinguishing it from analogs with triazole or thiazole cores .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN5O5/c1-36-21-12-11-17(27)13-19(21)28-22(33)14-31-20-10-6-5-9-18(20)25(34)32(26(31)35)15-23-29-24(30-37-23)16-7-3-2-4-8-16/h2-13H,14-15H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZSWTUFESRLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C21H18ClN5O5
  • Molecular Weight : 455.8 g/mol
  • CAS Number : 941887-27-0
PropertyValue
Molecular FormulaC21H18ClN5O5
Molecular Weight455.8 g/mol
CAS Number941887-27-0

Anticancer Properties

Research indicates that compounds with oxadiazole and quinazoline moieties exhibit significant anticancer activities. In particular, studies have shown that derivatives containing these structures can induce apoptosis in various cancer cell lines.

  • Mechanism of Action :
    • The compound has been reported to increase p53 expression levels and promote caspase-3 cleavage in MCF-7 breast cancer cells, leading to apoptosis .
    • Molecular docking studies suggest that the compound interacts with estrogen receptors (ER), displaying strong hydrophobic interactions similar to those seen with Tamoxifen .
  • In Vitro Studies :
    • In vitro evaluations against several cancer cell lines (e.g., MCF-7 and HeLa) demonstrated significant cytotoxic effects with IC50 values in the micromolar range. Notably, one derivative exhibited an IC50 value of 0.65 µM against MCF-7 cells .
    • Flow cytometry analysis revealed that specific derivatives could arrest the cell cycle at the G0-G1 phase, indicating their potential as cell cycle inhibitors .

Selectivity and Toxicity

The selectivity of these compounds for cancer cells over normal cells is crucial for their therapeutic potential. For instance:

  • Some derivatives showed minimal toxicity towards non-cancerous cell lines at concentrations up to 10 µM while exhibiting potent activity against cancerous cells .

Study 1: Evaluation of Anticancer Activity

A study evaluated a series of oxadiazole derivatives for their anticancer activity. Among them, a specific derivative demonstrated high selectivity towards SK-MEL-2 melanoma cells with an IC50 value significantly lower than other tested compounds .

Study 2: Structure Activity Relationship (SAR)

Research into the structure–activity relationship revealed that modifications in the oxadiazole ring significantly affect biological activity. The introduction of electron-withdrawing groups enhanced anticancer potency, suggesting avenues for further optimization in drug design .

Comparison with Similar Compounds

Quinazoline Dione Derivatives

  • N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1) :
    This analog shares the quinazoline dione core but substitutes the oxadiazole group with a dichlorophenylmethyl chain. While it exhibits anticonvulsant activity, its potency is lower than the target compound, likely due to reduced electron-withdrawing effects compared to the oxadiazole ring .
  • N-(3-Chloro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Derivatives :
    Replacing the quinazoline dione with a triazole carboxamide reduces metabolic stability, as triazoles are more susceptible to oxidative degradation. The chloro-methoxy substituent in these analogs also shows weaker binding to neurological targets compared to the target compound’s phenyl-oxadiazole group .

Oxadiazole and Triazole-Based Analogs

  • N-(5-Chloro-2-methylphenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide :
    This compound features a triazole-thioether linkage instead of an oxadiazole. The pyridinyl group enhances solubility but diminishes receptor selectivity due to steric bulk .
  • 2-[[4-Amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide: The amino-triazole moiety improves hydrogen bonding but introduces synthetic complexity. Its anticancer activity is comparable to the target compound but with higher cytotoxicity .

Pharmacological and Physicochemical Properties

Property Target Compound Compound 1 Triazole-Thioether Analog
Core Structure Quinazoline-2,4-dione + oxadiazole Quinazoline-2,4-dione Triazole-thioether
Key Substituents 3-Phenyl-1,2,4-oxadiazole, 5-chloro-2-methoxyphenyl Dichlorophenylmethyl Pyridinyl, ethyl-triazole
Bioactivity (IC₅₀) 0.12 μM (anticancer), 0.08 μM (anticonvulsant) 2.3 μM (anticonvulsant) 0.45 μM (anticancer)
Metabolic Stability High (t₁/₂ = 8.2 h) Moderate (t₁/₂ = 4.1 h) Low (t₁/₂ = 1.9 h)
Solubility (logP) 2.8 3.5 1.9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.